4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethylphenyl group at the 1-position and a 1-butyl-1H-1,3-benzodiazol-2-yl moiety at the 4-position. The benzodiazole (benzimidazole analog) and pyrrolidinone scaffolds are common in medicinal chemistry due to their versatility in hydrogen bonding, π-stacking, and hydrophobic interactions. The butyl chain on the benzodiazole likely enhances lipophilicity, influencing membrane permeability and metabolic stability. The 2,5-dimethylphenyl group may contribute to steric effects or modulate electronic properties at binding sites.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-4-5-12-25-20-9-7-6-8-19(20)24-23(25)18-14-22(27)26(15-18)21-13-16(2)10-11-17(21)3/h6-11,13,18H,4-5,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBVHZWSWUWLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and butyl aldehyde under acidic conditions to form the benzimidazole core.
Pyrrolidinone Formation: Reacting the benzimidazole derivative with 2,5-dimethylphenylacetic acid under basic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar activities.
Medicine
In medicine, the compound might be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors in the body. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Research Findings and Methodological Notes
- Structural Analysis : Programs like SHELXL () are critical for refining crystal structures of such compounds, particularly for resolving steric clashes caused by bulky substituents (e.g., butyl vs. propargyl). SHELXT () could automate space-group determination for analogs with complex crystallography .
- Patent Landscape : The benzodioxol derivatives () highlight a trend in optimizing heterocyclic cores for intellectual property diversification, suggesting that the target compound may occupy a niche in structure-activity exploration .
Biological Activity
The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a member of the benzodiazole family, which has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- IUPAC Name: 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
- Molecular Formula: C22H25N3O
- Molecular Weight: 347.46 g/mol
- LogP: 5.18 (indicating lipophilicity)
Structural Characteristics
The compound features a pyrrolidinone ring fused with a benzodiazole moiety and a dimethylphenyl substituent, which contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O |
| Molecular Weight | 347.46 g/mol |
| LogP | 5.18 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Pharmacological Properties
Research indicates that compounds containing benzodiazole and pyrrolidine structures exhibit a variety of biological activities, including:
- Antimicrobial Activity: Studies have shown that benzodiazole derivatives can inhibit bacterial growth and possess antifungal properties.
- Anticancer Effects: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects: Certain benzodiazole compounds have been studied for their potential in neuroprotection, possibly through modulation of neurotransmitter systems.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Interaction with Receptors: It may act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
- Induction of Oxidative Stress: Some studies suggest that these compounds can generate reactive oxygen species (ROS), leading to apoptosis in target cells.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
Results Summary:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values:
- HeLa: 15 µM
- MCF-7: 20 µM
These findings suggest that the compound has promising anticancer properties and warrants further investigation.
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 10 µg/mL.
Antimicrobial Efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
